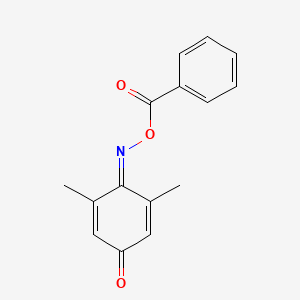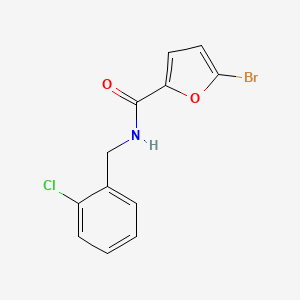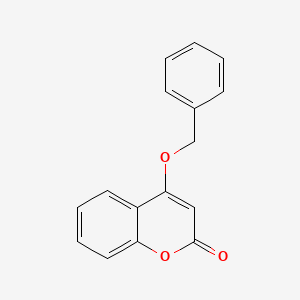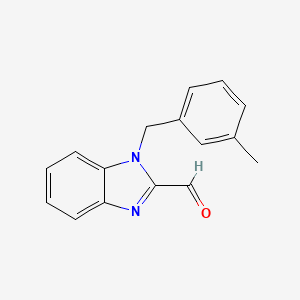
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime), also known as DMQD-BO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule possesses a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) acts as a redox-active compound by accepting electrons from other molecules. In biological systems, it can accept electrons from NADH and FADH2, which are important electron donors in cellular respiration. This process generates a semiquinone radical, which can then react with oxygen to produce superoxide, a type of ROS. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also directly react with ROS, such as hydrogen peroxide and peroxynitrite, to form stable adducts.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have several biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome c oxidase and xanthine oxidase, which are involved in cellular respiration and ROS production. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also induce apoptosis, a form of programmed cell death, in cancer cells by disrupting mitochondrial function. In addition, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have anti-inflammatory effects by reducing ROS production and cytokine release in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is also a versatile tool for studying redox reactions and ROS production in various biological systems. However, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
Zukünftige Richtungen
There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research. One area of interest is the development of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)-based probes for imaging ROS in vivo. This could lead to new diagnostic tools for detecting oxidative stress in various diseases, including cancer and neurodegenerative disorders. Another area of research is the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has shown promise as a potential anticancer agent by inducing apoptosis in cancer cells. Finally, the development of new synthetic methods for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) and its derivatives could lead to new applications in materials science and nanotechnology.
In conclusion, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile tool for studying redox reactions and ROS production in various biological systems. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments, including its stability and water solubility, but also has some limitations, including its potential toxicity at high concentrations. There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research, including the development of new probes for imaging ROS in vivo and the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) involves the reaction of 2,6-dimethyl-1,4-benzoquinone with benzoyl chloride in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime). This method has been optimized to produce high yields of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) with excellent purity.
Wissenschaftliche Forschungsanwendungen
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been used extensively in scientific research as a redox-active compound. It has been shown to act as an electron acceptor in biological systems, making it a valuable tool for studying redox reactions in vivo and in vitro. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues, which is important for understanding oxidative stress and its role in various diseases.
Eigenschaften
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-8-13(17)9-11(2)14(10)16-19-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKHMAAWTVMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)



![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)

![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
